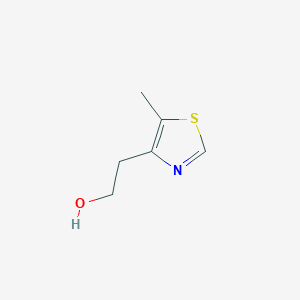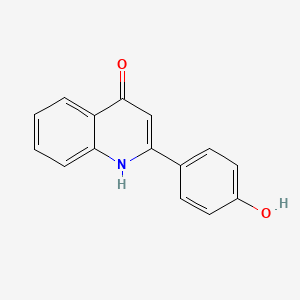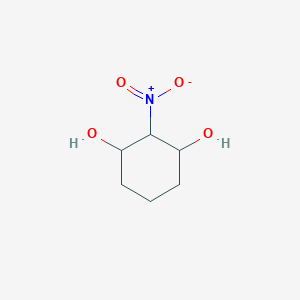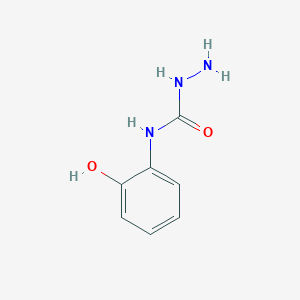
Pyridine, 2-chloro-4-methoxy-, 1-oxide
Vue d'ensemble
Description
“Pyridine, 2-chloro-4-methoxy-, 1-oxide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C6H6ClNO and a molecular weight of 143.57 .
Synthesis Analysis
2-Chloro-4-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H )-pyridone and 4-nitropyridine N -oxide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a chlorine atom attached at the 2nd position and a methoxy group at the 4th position . The InChI code for this compound is 1S/C6H6ClNO/c1-9-5-2-3-8-6 (7)4-5/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 213.8±20.0 °C at 760 mmHg . The compound’s flash point is 83.1±21.8 °C .Applications De Recherche Scientifique
Cytochrome P450 Enzyme Induction
Pyridine derivatives, including Pyridine, 2-chloro-4-methoxy-, 1-oxide, have been found to induce cytochrome P450 enzymes, particularly CYP2B and CYP2E1, in rat liver. This induction process is significant because it enhances the liver's capacity for detoxification and metabolism of various substances, including potentially toxic compounds. The study by Murray et al. (1997) demonstrated that isomeric picoline N-oxides, which are major oxidized metabolites of picolines, can rapidly upregulate CYP2B and, to a lesser extent, CYP2E1 in rat liver, potentially contributing to the hepatotoxicity of pyridines by enhancing the capacity for microsomal lipid peroxidation (Murray, Sefton, Martini, & Butler, 1997).
Metabolism and Toxicity Studies
Research by Carlson (1996) compared the toxicity and metabolic effects of pyridine with its N-oxide and hydroxypyridine derivatives in rats. The study aimed to evaluate the significance of pyridine metabolism for its toxic actions. This research is crucial for understanding the metabolic pathways of pyridine derivatives and their potential toxicological impacts, providing insights into the safe handling and use of these compounds in industrial applications (Carlson, 1996).
Receptor Studies and Analgesic Effects
Another dimension of research involves exploring the receptor interactions and potential analgesic effects of pyridine derivatives. Holladay et al. (1998) identified potent analgesic agents acting through neuronal nicotinic acetylcholine receptors, suggesting that certain pyridine derivatives could have therapeutic applications in pain management (Holladay et al., 1998).
Hemodynamics and Cardiovascular Effects
The study of pyridine derivatives extends to their effects on hemodynamics and cardiac efficiency. Hellige et al. (1981) investigated the impact of a specific pyridine derivative on hemodynamics, myocardial oxygen consumption, and cardiac pumping efficiency, providing valuable information for potential cardiovascular therapeutic applications (Hellige et al., 1981).
Safety and Hazards
This compound is classified under the GHS07 hazard class . It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .
Propriétés
IUPAC Name |
2-chloro-4-methoxy-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-2-3-8(9)6(7)4-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWRUNDOGZQCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[N+](C=C1)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575380 | |
| Record name | 2-Chloro-4-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38608-87-6 | |
| Record name | 2-Chloro-4-methoxy-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














